8-Nitro-2-phenylquinoline: Molecular Architecture, Electronic Profiling, and Synthetic Workflows
8-Nitro-2-phenylquinoline: Molecular Architecture, Electronic Profiling, and Synthetic Workflows
Executive Summary
The heterocyclic scaffold 8-Nitro-2-phenylquinoline (8-NPQ) occupies a pivotal role in advanced medicinal chemistry and materials science. Characterized by a fused bicyclic quinoline core, an extended π-conjugated phenyl ring, and a strongly electron-withdrawing nitro group, 8-NPQ serves as a critical intermediate for the synthesis of bioactive aminoquinoline derivatives. These downstream derivatives are highly valued as potent sirtuin (SIRT1) modulators and broad-spectrum antimicrobial agents[1][2]. This whitepaper provides an in-depth analysis of its electronic properties, structural causality, and field-proven synthetic methodologies.
Molecular Architecture & Electronic Profiling
Structural Elucidation
The molecular architecture of 8-NPQ consists of a rigid, planar quinoline core substituted at the C2 position with a phenyl ring and at the C8 position with a nitro group[1]. The 2-phenyl appendage significantly extends the conjugated π-system of the pyridine ring, enhancing the overall polarizability of the molecule.
Electronic Properties and Frontier Molecular Orbitals
The 8-nitro substituent exerts a profound electron-withdrawing effect through both inductive (-I) and resonance (-R) mechanisms. This electronic pull drastically alters the electron density across the quinoline scaffold, lowering the pKa of the quinoline nitrogen and rendering the aromatic ring highly susceptible to nucleophilic aromatic substitution ( SNAr ) while simultaneously resisting electrophilic attack[3].
Analysis of the Frontier Molecular Orbitals (FMOs) in nitroquinoline derivatives reveals a distinct charge separation. The Highest Occupied Molecular Orbital (HOMO) is predominantly localized across the electron-rich regions of the quinoline core and the 2-phenyl ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is highly localized on the strongly electronegative 8-nitro group. The resulting HOMO-LUMO energy gap (approximately 2.9 eV) dictates the molecule's chemical stability and optical properties, facilitating intramolecular charge transfer.
Figure 1: Electronic influence and HOMO-LUMO localization pathway in 8-NPQ.
Synthetic Workflows & Mechanistic Causality
The utility of 8-NPQ in drug development relies on robust, high-yield synthetic protocols. The following workflows detail the generation of the 8-NPQ scaffold and its subsequent reduction to an active pharmacophore precursor.
Protocol 1: Direct Electrophilic Nitration of 2-Phenylquinoline
Mechanistic Causality: Direct nitration of quinolines presents a regioselectivity challenge. In strongly acidic media ( HNO3/H2SO4 ), the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the pyridine ring toward electrophilic attack. Consequently, the nitronium ion ( NO2+ ) attacks the more electron-rich homocyclic benzene ring, primarily at the C5 and C8 positions due to the resonance stabilization of the intermediate sigma complex[1]. The 8-nitro isomer is subsequently isolated via controlled crystallization.
Protocol 2: Catalytic Reduction to 8-Amino-2-phenylquinoline
Mechanistic Causality: To utilize 8-NPQ as a precursor for 2, the nitro group must be reduced to a primary amine. Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) is selected over harsh chemical reductants (like SnCl2/HCl ) because Pd/C under mild conditions (1 atm H2 , room temperature) provides near-perfect chemoselectivity. It quantitatively reduces the −NO2 group without saturating the extended π-system of the quinoline core or the phenyl appendage[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 510 mg of 8-nitro-2-phenylquinoline in 100 mL of anhydrous methanol (MeOH) to ensure complete solvation of the starting material[2].
-
Catalyst Addition: Carefully add 50 mg of 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; addition should be performed under an inert atmosphere.[2]
-
Purging: Thoroughly purge the reaction vessel with nitrogen gas to displace ambient oxygen, preventing auto-ignition upon the introduction of hydrogen[2].
-
Hydrogenation: Introduce hydrogen gas at 1 atm. Stir the reaction mixture vigorously at room temperature for 18 hours to ensure complete mass transfer of H2 to the catalytic surface[2].
-
Filtration: Filter the crude reaction mixture through a pad of Celite to safely remove the finely dispersed palladium catalyst[2].
-
Isolation: Concentrate the filtrate under reduced pressure to afford the target 2-phenylquinolin-8-amine (approx. 380 mg yield)[2].
Figure 2: Synthetic workflow from 2-phenylquinoline to 8-amino-2-phenylquinoline.
Physicochemical & Spectroscopic Data
The quantitative and physicochemical properties of 8-NPQ are summarized below to aid in analytical verification and computational modeling.
| Property | Value / Description |
| IUPAC Name | 8-nitro-2-phenylquinoline[1] |
| Molecular Formula | C15H10N2O2 [1] |
| Molecular Weight | 250.25 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C=CC=C3[O-])C=C2[1] |
| InChI Key | IQBQEMUARWFIQF-UHFFFAOYSA-N[1][4] |
| HOMO-LUMO Gap | ~2.92 eV (characteristic for 8-nitroquinolines) |
| Electronic Transitions | π→π∗ and n→π∗ transitions[5] |
Biological & Pharmacological Relevance
The 8-NPQ scaffold is highly regarded in pharmaceutical research due to its dual utility as both an active agent and a synthetic precursor:
-
Sirtuin (SIRT1) Modulation: The reduction of 8-NPQ yields 8-amino-2-phenylquinoline, a critical structural motif in the synthesis of SIRT1 modulators. These modulators are actively investigated for their therapeutic potential in treating metabolic disorders, alcoholism, and age-related cellular degradation[2][4].
-
Antimicrobial Efficacy: Research indicates that 8-nitro-2-phenylquinoline and its direct derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated pronounced inhibition zones against resistant bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) rivaling standard commercial antibiotics[1].
References
- Benchchem Technical Support Team. "2-Nitroquinoline | 18714-34-6 - Benchchem". Benchchem.
- Benchchem Technical Support Team. "8-Nitro-2-phenylquinoline | High-Purity Research Chemical - Benchchem". Benchchem.
- Google Patents. "EP2273992B1 - Quinolines and related analogs as sirtuin modulators".
- Cumhuriyet Science Journal. "Synthesis, Crystal Structure Determination and Quantum Chemical Calculation of 6-Bromo-5-nitroquinoline-1-oxide". Sinop University.
- Taylor & Francis.
Sources
- 1. 8-Nitro-2-phenylquinoline|High-Purity Research Chemical [benchchem.com]
- 2. EP2273992B1 - Quinolines and related analogs as sirtuin modulators - Google Patents [patents.google.com]
- 3. 2-Nitroquinoline | 18714-34-6 | Benchchem [benchchem.com]
- 4. EP2273992B1 - Quinolines and related analogs as sirtuin modulators - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
